Superior Acidity Profile: 4-Fold Lower pKa Compared to Pyrrole-3-Carboxylate
1H-Pyrrole-2-carboxylic acid exhibits a pKa of 4.4 in water at 25°C, making it a stronger acid than its regioisomer, pyrrole-3-carboxylic acid, which has a pKa of 5.0 [1]. This difference in acid dissociation constant is critical for applications involving salt formation, solubility in physiological buffers, and the compound's behavior as a reactive intermediate.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 4.4 |
| Comparator Or Baseline | Pyrrole-3-carboxylic acid: pKa = 5.0 |
| Quantified Difference | ΔpKa = 0.6 (approximately 4-fold difference in Ka) |
| Conditions | Water, 25°C |
Why This Matters
A lower pKa directly influences the compound's ionization state at physiological pH (7.4), affecting its solubility, membrane permeability, and ability to form pharmaceutical salts.
- [1] ScienceDirect Topics. (n.d.). Pyrrole-3-Carboxylic Acid. Comprehensive Heterocyclic Chemistry II. pKa values for pyrrole-2-carboxylic acid (4.4) and pyrrole-3-carboxylic acid (5.0) reported. View Source
